molecular formula C25H21N3O3 B6003326 ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE

ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE

Cat. No.: B6003326
M. Wt: 411.5 g/mol
InChI Key: NBXHUTBBBQLTSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the indazole core, followed by functionalization to introduce the desired substituents. Common reaction conditions involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

ETHYL 5-HYDROXY-2-METHYL-6,8-DIPHENYL-1H,6H-PYRROLO[2,3-E]INDAZOLE-3-CARBOXYLATE can be compared with other indazole derivatives, such as:

Properties

IUPAC Name

ethyl 5-hydroxy-2-methyl-6,8-diphenyl-7H-pyrrolo[2,3-e]indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-3-31-25(30)20-15(2)26-23-18(20)14-19(29)24-21(23)22(16-10-6-4-7-11-16)27-28(24)17-12-8-5-9-13-17/h4-14,27,29H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXHUTBBBQLTSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2C1=CC(=C3C2=C(NN3C4=CC=CC=C4)C5=CC=CC=C5)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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